1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide
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Overview
Description
1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide is an organic compound with the molecular formula C10H9N3O2. It is a derivative of isoquinoline, characterized by the presence of a hydrazide group attached to the isoquinoline ring.
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide typically involves the reaction of isoquinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction proceeds as follows:
Starting Material: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
Reagent: Hydrazine hydrate.
Conditions: Reflux in ethanol or another suitable solvent.
Product: this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP).
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage in cancer cells, leading to cell death . The pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis in target cells .
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-4-carbohydrazide can be compared with similar compounds such as:
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.
Methyl 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate: Another derivative used in organic synthesis.
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides: These compounds are studied for their potential as PARP inhibitors.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
103262-50-6 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)8-5-12-9(14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) |
InChI Key |
JNXMOVSWYGIGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NN |
Origin of Product |
United States |
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